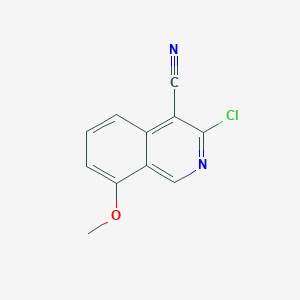
3-Chloro-8-methoxyisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a chloro, methoxy, and carbonitrile group attached to the isoquinoline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl₃) for chlorination and sodium cyanide (NaCN) for the cyano group introduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-8-methoxyisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the isoquinoline ring.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidized forms of the isoquinoline ring, potentially forming quinoline derivatives.
Reduction Products: Reduced forms of the isoquinoline ring, potentially forming tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .
Industry: The compound can be utilized in the development of specialty chemicals and materials. Its unique structure allows for modifications that can lead to the creation of new materials with desirable properties .
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is not well-documented. as a derivative of isoquinoline, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro, methoxy, and cyano groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Chloro-8-methoxyisoquinoline: Lacks the cyano group at the 4-position.
8-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group at the 3-position.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group at the 8-position.
Uniqueness: 3-Chloro-8-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and cyano) on the isoquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-chloro-8-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-10-4-2-3-7-8(5-13)11(12)14-6-9(7)10/h2-4,6H,1H3 |
InChI Key |
PWRDGLNWQORYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















